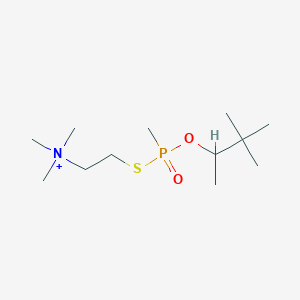
2-(3,3-dimethylbutan-2-yloxy-methylphosphoryl)sulfanylethyl-trimethylazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,3-dimethylbutan-2-yloxy-methylphosphoryl)sulfanylethyl-trimethylazanium is a complex organic compound with the molecular formula C12H29NO2PS. This compound is known for its unique structure, which includes a phosphinyl group and a thioether linkage. It is used in various scientific and industrial applications due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-dimethylbutan-2-yloxy-methylphosphoryl)sulfanylethyl-trimethylazanium involves multiple stepsThe reaction conditions typically require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The process may include purification steps such as distillation or crystallization to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,3-dimethylbutan-2-yloxy-methylphosphoryl)sulfanylethyl-trimethylazanium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphinyl group to a phosphine.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile .
Wissenschaftliche Forschungsanwendungen
2-(3,3-dimethylbutan-2-yloxy-methylphosphoryl)sulfanylethyl-trimethylazanium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(3,3-dimethylbutan-2-yloxy-methylphosphoryl)sulfanylethyl-trimethylazanium involves its interaction with specific molecular targets. The phosphinyl group can interact with enzymes or receptors, modulating their activity. The thioether linkage may also play a role in binding to biological molecules, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Methacryloyloxy)ethyl trimethylammonium chloride: Similar in structure but differs in the presence of a methacryloyloxy group.
N,N,N-trimethyl-2-((2-methyl-1-oxo-2-propenyl)oxy)ethanaminium chloride: Another related compound with a different functional group arrangement.
Uniqueness
2-(3,3-dimethylbutan-2-yloxy-methylphosphoryl)sulfanylethyl-trimethylazanium is unique due to its specific combination of a phosphinyl group and a thioether linkage, which imparts distinct chemical and biological properties not found in other similar compounds .
Eigenschaften
CAS-Nummer |
38770-03-5 |
|---|---|
Molekularformel |
C12H29NO2PS+ |
Molekulargewicht |
282.41 g/mol |
IUPAC-Name |
2-[3,3-dimethylbutan-2-yloxy(methyl)phosphoryl]sulfanylethyl-trimethylazanium |
InChI |
InChI=1S/C12H29NO2PS/c1-11(12(2,3)4)15-16(8,14)17-10-9-13(5,6)7/h11H,9-10H2,1-8H3/q+1 |
InChI-Schlüssel |
OKYKDPYOFDFXJC-UHFFFAOYSA-N |
SMILES |
CC(C(C)(C)C)OP(=O)(C)SCC[N+](C)(C)C |
Kanonische SMILES |
CC(C(C)(C)C)OP(=O)(C)SCC[N+](C)(C)C |
Synonyme |
pinacolyl S-(2-trimethylaminoethyl)methylphosphonothioate pinacolyl-BOS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















